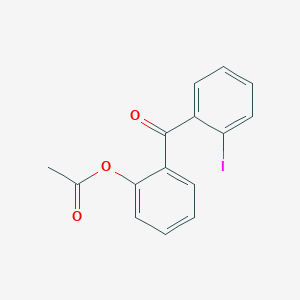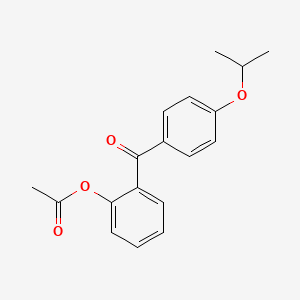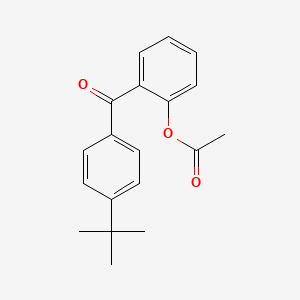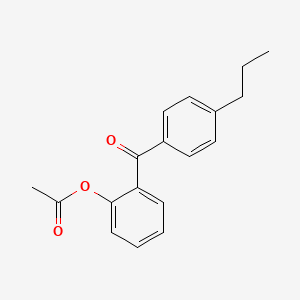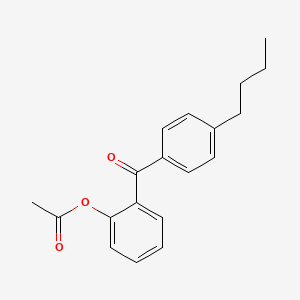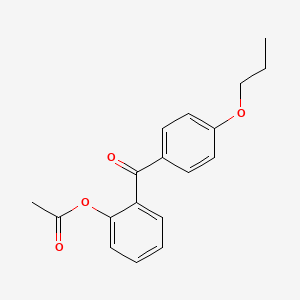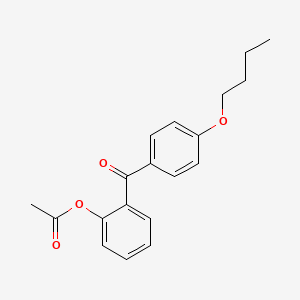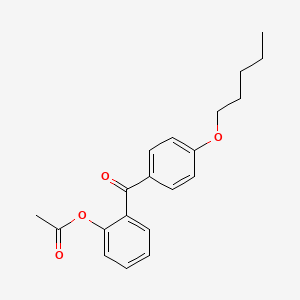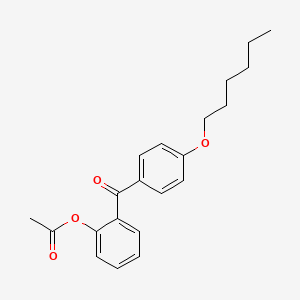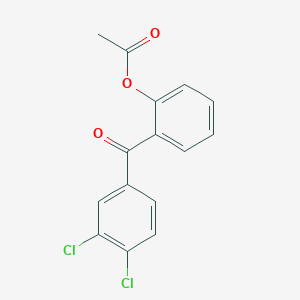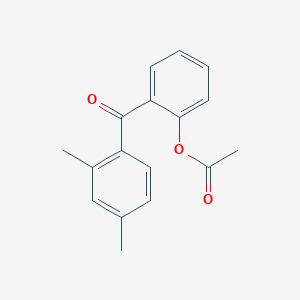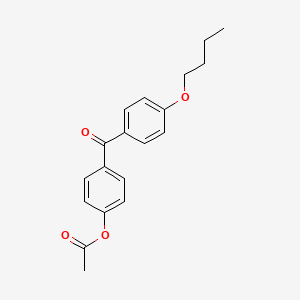
4-Acétoxy-4'-butoxybenzophénone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Acetoxy-4’-butoxybenzophenone is an organic compound with the molecular formula C19H20O4 and a molecular weight of 312.37 g/mol It is a derivative of benzophenone, characterized by the presence of acetoxy and butoxy functional groups attached to the benzene rings
Applications De Recherche Scientifique
4-Acetoxy-4’-butoxybenzophenone has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Analyse Biochimique
Biochemical Properties
4-Acetoxy-4’-butoxybenzophenone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to interact with enzymes involved in ester hydrolysis, such as esterases, which catalyze the hydrolysis of the acetoxy group. This interaction leads to the formation of 4-hydroxy-4’-butoxybenzophenone, which can further participate in various biochemical pathways .
Cellular Effects
4-Acetoxy-4’-butoxybenzophenone has been observed to influence various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound can alter the activity of key signaling molecules, leading to changes in cellular responses. Additionally, it has been shown to impact gene expression by influencing transcription factors and other regulatory proteins .
Molecular Mechanism
The molecular mechanism of 4-Acetoxy-4’-butoxybenzophenone involves its binding interactions with biomolecules. The compound can bind to specific proteins and enzymes, leading to their inhibition or activation. For example, it can inhibit the activity of certain esterases, preventing the hydrolysis of ester bonds. This inhibition can result in the accumulation of the compound and its metabolites, affecting various biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Acetoxy-4’-butoxybenzophenone can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 4-Acetoxy-4’-butoxybenzophenone is relatively stable under standard laboratory conditions. Over extended periods, it may undergo degradation, leading to the formation of various degradation products. These degradation products can have different effects on cellular function, which need to be carefully monitored in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 4-Acetoxy-4’-butoxybenzophenone vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating cellular processes and signaling pathways. At higher doses, it can lead to toxic or adverse effects. Studies have shown that high doses of 4-Acetoxy-4’-butoxybenzophenone can cause cellular toxicity, oxidative stress, and inflammation in animal models .
Metabolic Pathways
4-Acetoxy-4’-butoxybenzophenone is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. The compound undergoes ester hydrolysis to form 4-hydroxy-4’-butoxybenzophenone, which can further participate in oxidative and conjugative metabolism. These metabolic pathways can influence the compound’s bioavailability and overall effects on cellular function .
Transport and Distribution
The transport and distribution of 4-Acetoxy-4’-butoxybenzophenone within cells and tissues are crucial for its activity. The compound can be transported across cell membranes through passive diffusion or active transport mechanisms. It may also interact with specific transporters or binding proteins that facilitate its distribution to various cellular compartments. The localization and accumulation of 4-Acetoxy-4’-butoxybenzophenone can impact its activity and function within cells .
Subcellular Localization
4-Acetoxy-4’-butoxybenzophenone exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific proteins and enzymes. This subcellular localization is essential for understanding the compound’s mechanism of action and its effects on cellular processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetoxy-4’-butoxybenzophenone typically involves the esterification of 4-hydroxybenzophenone with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds under reflux conditions, resulting in the formation of the acetoxy group. The butoxy group is introduced via a nucleophilic substitution reaction, where 4-hydroxybenzophenone reacts with butyl bromide in the presence of a base like potassium carbonate .
Industrial Production Methods: Industrial production of 4-Acetoxy-4’-butoxybenzophenone follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reactions are typically carried out in large reactors with precise temperature and pressure control to maintain consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Acetoxy-4’-butoxybenzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The acetoxy and butoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols .
Mécanisme D'action
The mechanism of action of 4-Acetoxy-4’-butoxybenzophenone involves its interaction with various molecular targets. The acetoxy and butoxy groups play a crucial role in its reactivity and interaction with biological molecules. The compound can undergo hydrolysis to release active intermediates that interact with cellular components, leading to various biological effects .
Comparaison Avec Des Composés Similaires
4-Hydroxybenzophenone: Lacks the acetoxy and butoxy groups, making it less reactive.
4-Methoxybenzophenone: Contains a methoxy group instead of an acetoxy group, leading to different chemical properties.
4-Butoxybenzophenone: Similar structure but lacks the acetoxy group.
Uniqueness: These functional groups make it a versatile compound for various chemical reactions and industrial applications .
Propriétés
IUPAC Name |
[4-(4-butoxybenzoyl)phenyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O4/c1-3-4-13-22-17-9-5-15(6-10-17)19(21)16-7-11-18(12-8-16)23-14(2)20/h5-12H,3-4,13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPKQXWLICUBMRU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50641720 |
Source


|
| Record name | 4-(4-Butoxybenzoyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50641720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
890099-87-3 |
Source


|
| Record name | 4-(4-Butoxybenzoyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50641720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
